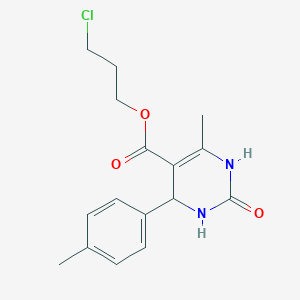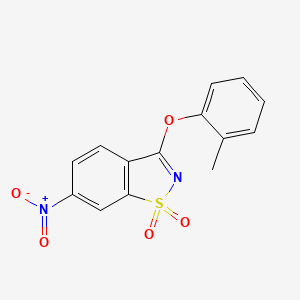![molecular formula C18H11ClN2O4 B11706554 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of oxadiazole and chromenone
Preparation Methods
The synthesis of 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with substituted aldehydes and hydrazine hydrates.
Reaction Conditions: The reaction is carried out under grinding conditions, which is a solvent-free method that enhances the efficiency and yield of the product.
Chemical Reactions Analysis
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, using reagents like acid chlorides.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Scientific Research Applications
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antioxidant and has been studied for its radical scavenging activities.
Materials Science: Due to its structural properties, it can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound has shown promise in antibacterial and anticancer research.
Mechanism of Action
The mechanism of action of 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one involves its interaction with various molecular targets:
Antioxidant Activity: The compound acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage.
Antibacterial Activity: It inhibits bacterial growth by interfering with essential bacterial enzymes and pathways.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one can be compared with other similar compounds such as:
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: This compound shares a similar structure but lacks the methoxy group, which may affect its biological activity.
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound has a different heterocyclic core but exhibits similar fluorescence properties.
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: This compound has a different substituent on the oxadiazole ring, which can influence its reactivity and applications.
Properties
Molecular Formula |
C18H11ClN2O4 |
|---|---|
Molecular Weight |
354.7 g/mol |
IUPAC Name |
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxychromen-2-one |
InChI |
InChI=1S/C18H11ClN2O4/c1-23-13-5-6-15-11(8-13)9-14(18(22)24-15)17-21-20-16(25-17)10-3-2-4-12(19)7-10/h2-9H,1H3 |
InChI Key |
RYJUGPBPRLCSGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NN=C(O3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706473.png)

![(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706501.png)
![N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11706503.png)

![N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide](/img/structure/B11706510.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11706522.png)
![N'-[(4-butoxyphenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11706523.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11706525.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)
![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)

